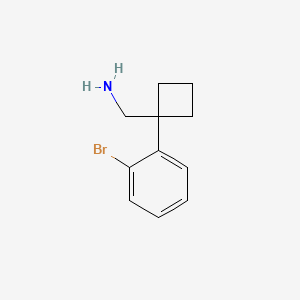

(1-(2-Bromophenyl)cyclobutyl)methanamine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[1-(2-bromophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c12-10-5-2-1-4-9(10)11(8-13)6-3-7-11/h1-2,4-5H,3,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQBNIKJNTFNBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677568 | |

| Record name | 1-[1-(2-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228994-79-3 | |

| Record name | 1-[1-(2-Bromophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 2 Bromophenyl Cyclobutyl Methanamine

Strategies for Constructing the Cyclobutyl Core

The formation of a substituted cyclobutane (B1203170) ring is a pivotal step in the synthesis of (1-(2-Bromophenyl)cyclobutyl)methanamine. Various methods have been developed for the construction of cyclobutane systems, with cycloaddition reactions and C-H functionalization approaches being prominent strategies.

Cycloaddition Reactions in Cyclobutane Formation

[2+2] Cycloaddition reactions are a powerful tool for the direct formation of cyclobutane rings. These reactions typically involve the photochemical or metal-catalyzed union of two unsaturated components, such as alkenes. While a versatile method, the synthesis of a 1,1-disubstituted cyclobutane like the target molecule via a direct [2+2] cycloaddition would require a specifically substituted alkene precursor and careful control of regioselectivity.

A plausible, albeit indirect, application of cycloaddition principles could involve the synthesis of a cyclobutene (B1205218) intermediate, which is then subsequently reduced to the desired cyclobutane. For instance, the cycloaddition of an appropriate allene (B1206475) with an alkene could furnish a methylenecyclobutane, which can then be further functionalized.

C-H Functionalization Approaches to Substituted Cyclobutanes

Modern synthetic chemistry has increasingly turned to C-H functionalization as a means to streamline synthetic routes. This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new carbon-carbon or carbon-heteroatom bonds. In the context of synthesizing substituted cyclobutanes, transition-metal catalyzed C-H activation has emerged as a significant strategy. For example, palladium-catalyzed C(sp³)–H arylation can be employed to introduce an aryl group onto a pre-existing cyclobutane ring. However, achieving the desired 1,1-disubstitution pattern on the cyclobutane core with high selectivity can be challenging and often requires the use of directing groups.

A more classical and direct approach to the 1,1-disubstituted cyclobutane core of the target molecule involves the dialkylation of an active methylene (B1212753) compound. This method is particularly well-suited for the synthesis of 1-aryl-1-cyanocyclobutanes, which are direct precursors to the target methanamine.

A general representation of this approach is the reaction of a phenylacetonitrile (B145931) derivative with a 1,3-dihalopropane in the presence of a strong base. The acidic proton of the methylene group adjacent to both the phenyl ring and the nitrile group can be removed by a strong base, such as sodium amide (NaNH₂) or sodium hydride (NaH), to generate a carbanion. This carbanion then acts as a nucleophile, undergoing sequential alkylation with the 1,3-dihalopropane to form the cyclobutane ring.

Table 1: Key Reagents for Cyclobutane Core Construction via Dialkylation

| Reagent | Role | Typical Examples |

| Active Methylene Compound | Source of the C1 carbon of the cyclobutane | 2-Bromophenylacetonitrile |

| Alkylating Agent | Forms the C2, C3, and C4 of the cyclobutane | 1,3-Dibromopropane, 1,3-Diiodopropane |

| Base | Deprotonates the active methylene compound | Sodium Amide (NaNH₂), Sodium Hydride (NaH) |

| Solvent | Reaction Medium | Anhydrous Ether, Anhydrous Toluene |

Installation of the (2-Bromophenyl) Group

The presence of the 2-bromophenyl substituent is a key structural feature of the target molecule. This group can be introduced either before or after the formation of the cyclobutane ring.

Suzuki-Miyaura and Other Cross-Coupling Methodologies

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. In a convergent approach to the target molecule, a pre-formed cyclobutane-containing organoboron reagent could be coupled with a 2-bromo-iodobenzene or a similar aryl halide. This strategy, however, would require the synthesis of a suitable cyclobutylboronic acid or ester, which may involve additional synthetic steps.

Alternatively, a more direct strategy, as alluded to in the previous section, involves starting with a commercially available precursor that already contains the 2-bromophenyl group, such as 2-bromophenylacetonitrile. This approach incorporates the desired aryl group from the outset of the synthesis.

Electrophilic Aromatic Substitution Approaches on Phenyl Rings

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for the functionalization of aromatic rings. In principle, one could envision the bromination of a (1-phenylcyclobutyl)methanamine precursor. However, this approach presents significant challenges. The amino group is a strong activating group and an ortho-, para-director. Direct bromination would likely lead to a mixture of products, with substitution occurring at the para position and potentially multiple bromination events. Furthermore, the presence of the basic amine could lead to side reactions with the Lewis acid catalyst typically required for bromination. Therefore, this is generally not a preferred method for the synthesis of the target compound.

Formation of the Methanamine Moiety

The final key transformation in the synthesis of this compound is the formation of the methanamine group. A common and efficient method for this conversion is the reduction of a nitrile precursor, specifically 1-(2-bromophenyl)cyclobutanecarbonitrile.

The reduction of the nitrile group to a primary amine can be achieved using several powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation. The reaction typically proceeds by the nucleophilic attack of a hydride ion from LiAlH₄ on the electrophilic carbon of the nitrile, ultimately leading to the primary amine after an aqueous workup.

Table 2: Common Methods for Nitrile Reduction to Primary Amines

| Reagent | Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High reactivity and efficiency | Highly reactive with protic functional groups, requires anhydrous conditions |

| Catalytic Hydrogenation | H₂, Metal Catalyst (e.g., Raney Ni, PtO₂) | Can be performed on a large scale, avoids metal waste | May require high pressure and temperature, potential for side reactions |

Catalytic hydrogenation is another viable method for the reduction of nitriles. This process involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Platinum oxide. While this method can be advantageous for large-scale synthesis, it may require high pressures and temperatures, and the catalyst can sometimes be sensitive to impurities.

Reductive Amination Protocols

Reductive amination stands as a cornerstone in the synthesis of amines, offering a direct route from carbonyl compounds. mdpi.com This method is particularly relevant for the preparation of this compound from a suitable carbonyl precursor, such as 1-(2-bromophenyl)cyclobutanecarbaldehyde or 1-(2-bromophenyl)cyclobutyl methyl ketone. The process typically involves the in situ formation of an imine or enamine intermediate from the carbonyl compound and an amine source, followed by reduction. ucla.edu

The successful synthesis of this compound via reductive amination hinges on the careful selection of reagents and reaction conditions to ensure high chemo- and regioselectivity. A primary challenge is the selective reduction of the imine intermediate in the presence of the starting carbonyl group and the aromatic bromide.

A variety of reducing agents can be employed for this transformation. Mild hydridic reducing agents are often preferred to avoid unwanted side reactions. A common and effective reagent for this purpose is sodium triacetoxyborohydride (B8407120) (STAB), which is known for its selectivity in reducing iminium ions over ketones or aldehydes. ucla.edu Another option includes α-picoline-borane, which has been demonstrated to be effective for one-pot reductive aminations under various conditions, including in methanol, water, or even neat. organic-chemistry.org

The reaction of 1-(2-bromophenyl)cyclobutanecarbaldehyde with ammonia (B1221849) or an ammonia equivalent, followed by reduction, would yield the target primary amine. The regioselectivity is inherently controlled by the starting materials, leading specifically to the aminomethyl group attached to the quaternary carbon of the cyclobutane ring.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Typical Reaction Conditions | Advantages | Potential Considerations |

|---|---|---|---|

| Sodium Triacetoxyborohydride (STAB) | Acetic acid, Dichloromethane or Tetrahydrofuran, Room Temperature | Mild, highly selective for imines/iminium ions, commercially available. ucla.edu | Stoichiometric amounts are required. |

| α-Picoline-Borane | Methanol, Water, or neat, often with a catalytic amount of acid. organic-chemistry.org | Stable, can be used in various solvents including green solvents like water. organic-chemistry.org | May require elevated temperatures for less reactive substrates. |

In recent years, biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high selectivity and operation under mild, environmentally benign conditions. mdpi.comnih.gov Imine reductases (IREDs) and reductive aminases (RedAms) are particularly relevant for the synthesis of this compound, especially for accessing specific stereoisomers. mdpi.comnih.gov

These enzymes catalyze the reduction of an imine, which can be pre-formed or generated in situ from a ketone/aldehyde and an amine. mdpi.com For the synthesis of this compound, 1-(2-bromophenyl)cyclobutanone could be reacted with ammonia in the presence of a suitable RedAm. The enzyme would facilitate both the imine formation and its stereoselective reduction. A key advantage of this approach is the potential to produce enantiomerically pure amines, which is a significant challenge for traditional chemical methods. nih.gov The stereochemical outcome is determined by the specific enzyme used, and enzyme engineering can be employed to optimize activity and selectivity for a particular substrate. nih.gov

The process typically requires a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. To make the process economically viable, an in situ cofactor regeneration system is usually employed, such as the use of glucose dehydrogenase (GDH) and glucose. frontiersin.org

Table 2: Key Features of Biocatalytic Reductive Amination

| Enzyme Class | Typical Substrates | Key Advantages | Requirements |

|---|---|---|---|

| Imine Reductases (IREDs) | Pre-formed imines, or ketones/aldehydes and amines. mdpi.com | High enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.comnih.gov | Cofactor (NAD(P)H) and regeneration system, enzyme screening and engineering may be necessary. nih.govfrontiersin.org |

Alternative Amination Strategies

While reductive amination is a primary route, other strategies could be envisioned for the synthesis of this compound. One such alternative involves the conversion of a carboxylic acid derivative. For instance, 1-(2-bromophenyl)cyclobutanecarboxylic acid could be converted to the corresponding amide, which can then be reduced to the target amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Another possibility is the Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative to an isocyanate, which is then hydrolyzed to the amine. However, these methods often involve harsher conditions and may not be as direct or atom-economical as reductive amination.

Advanced Spectroscopic and Mechanistic Characterization in Synthetic Studies

Mechanistic Studies of Key Synthetic Transformations

Identification of Transition States and Intermediates

The elucidation of reaction mechanisms often involves a combination of computational modeling and experimental spectroscopic techniques. For a molecule with the structural complexity of (1-(2-Bromophenyl)cyclobutyl)methanamine, identifying fleeting transition states and reactive intermediates presents a considerable scientific challenge. As of the latest available data, specific experimental studies detailing the isolation or direct spectroscopic observation of transition states and intermediates in the synthesis of this compound are not extensively documented in publicly accessible literature.

However, based on analogous transformations in the synthesis of other cyclobutylamine (B51885) derivatives, several potential intermediates can be postulated. For instance, synthetic routes involving the reaction of bicyclo[1.1.0]butanes with various nucleophiles are known to proceed through highly reactive intermediates. Mechanistic studies on similar systems have suggested the formation of carbocation or enolate species depending on the nature of the reactants and the Lewis acid catalyst employed. chemrxiv.orgchemrxiv.org

In a hypothetical scenario involving a Lewis acid-catalyzed reaction, the initial step could involve the coordination of the Lewis acid to a functional group on a precursor molecule, leading to the formation of a key intermediate. This intermediate might then undergo further transformation, such as a nucleophilic attack or rearrangement, to form the cyclobutane (B1203170) ring.

Table 1: Postulated Intermediates in a Hypothetical Synthesis

| Postulated Intermediate | Description | Potential Spectroscopic Signature |

| I | Lewis acid-complexed precursor | Shift in NMR signals of atoms near the coordination site. Changes in IR stretching frequencies. |

| II | Carbocation species | Significant downfield shift of the carbocationic center in 13C NMR. |

| III | Iminium species | Characteristic 13C NMR signal for the C=N+ bond. |

It is important to emphasize that the intermediates listed in Table 1 are hypothetical and based on general mechanistic principles of cyclobutane synthesis. chemrxiv.org Detailed quantum mechanical calculations would be necessary to model the energy landscape of the reaction, predict the geometries of transition states, and calculate their vibrational frequencies, which could then guide experimental searches for these transient species using techniques like time-resolved spectroscopy.

Spectroscopic techniques such as in-situ infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy under cryogenic conditions, and mass spectrometry can be invaluable in detecting and characterizing such intermediates. For example, the formation of an iminium intermediate would be expected to show a characteristic stretch in the IR spectrum and a specific chemical shift in the 13C NMR spectrum.

While direct experimental evidence for the transition states and intermediates in the synthesis of this compound remains a subject for future research, the application of advanced spectroscopic methods in conjunction with computational chemistry holds the key to unlocking a detailed mechanistic understanding.

Structure Activity Relationship Sar Studies on Cyclobutylmethanamine Analogues

Systematic Modification of the Bromophenyl Moiety

The bromophenyl group is a key structural feature, and its modification can significantly impact biological activity. Understanding the effects of altering this part of the molecule is a primary focus of SAR studies.

Positional Isomerism of Bromine on the Phenyl Ring

It has been observed in other molecular contexts that an ortho-substituted phenyl ring can adopt a synperiplanar orientation with respect to adjacent groups. nih.gov In contrast, a meta or para substituent would lead to different spatial arrangements. The following table illustrates the positional isomers of the bromophenyl moiety.

| Compound | Bromine Position |

| Analogue 1 | ortho (2-bromo) |

| Analogue 2 | meta (3-bromo) |

| Analogue 3 | para (4-bromo) |

This table presents hypothetical analogues for the purpose of discussing positional isomerism.

Substituent Effects on Aromatic Ring (e.g., Fluorination, Alkylation)

Replacing the bromine atom with other substituents or adding further groups to the phenyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its activity. The introduction of different functional groups can affect properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov

Fluorination: The substitution of bromine with fluorine is a common strategy in medicinal chemistry. Fluorine's high electronegativity and small size can lead to altered binding interactions and improved metabolic stability. researchgate.net For example, the presence of a fluorine atom can hinder nucleophilic substitution at an adjacent carbon. researchgate.net In some cases, di- or tri-fluorinated analogues have shown enhanced biological effects. nih.gov

Alkylation: The addition of small alkyl groups, such as methyl or ethyl, to the phenyl ring can increase lipophilicity and introduce steric bulk. This can lead to enhanced binding to hydrophobic pockets within a target protein. However, the position of the alkyl group is critical, as unfavorable steric clashes can also reduce or abolish activity.

The following table provides examples of substituted analogues.

| Compound | Substitution on Phenyl Ring |

| Analogue 4 | 2-Fluoro |

| Analogue 5 | 2,4-Difluoro |

| Analogue 6 | 2-Bromo-4-methyl |

| Analogue 7 | 2-Trifluoromethyl |

This table presents hypothetical analogues to illustrate the effects of different substituents.

Variations within the Cyclobutyl Ring

The cyclobutane (B1203170) ring provides a rigid scaffold that helps to position the phenyl and methanamine groups in a defined spatial orientation. nih.gov Modifications to this ring can have a profound impact on the compound's conformational properties and, consequently, its biological activity.

Ring Strain and Conformation Analysis

Cyclobutane rings are characterized by significant ring strain due to their deviation from ideal tetrahedral bond angles. wikipedia.org This strain contributes to a puckered or "butterfly" conformation, which is a key feature of the cyclobutane structure. saskoer.calibretexts.org This puckering can relieve some of the torsional strain that would be present in a planar conformation. saskoer.calibretexts.org The specific conformation adopted by the cyclobutyl ring influences the relative orientation of the substituents at the 1-position. The puckered nature of the ring can allow for specific hydrogen bond interactions with target residues that might not be possible with a more flexible or a planar linker. nih.gov The degree of puckering and the energy barrier between different puckered conformations can be influenced by the nature of the substituents on the ring.

Introduction of Spirocyclic Elements

The introduction of spirocyclic elements, where one carbon of the cyclobutane ring is shared with another ring system, can further constrain the conformation of the molecule. This can lead to a more rigid and defined orientation of the key pharmacophoric groups. For example, studies on analogues of the natural product illudin S have shown that replacing a spiro-cyclopropane with a spiro-cyclobutane can modulate cytotoxicity. nih.gov The creation of a spirocyclic center at the carbon bearing the bromophenyl and methanamine groups can lead to novel spatial arrangements that may enhance binding to a biological target.

The table below illustrates hypothetical spirocyclic analogues.

| Compound | Spirocyclic System |

| Analogue 8 | Spiro[3.3]heptane |

| Analogue 9 | Spiro[3.4]octane |

| Analogue 10 | Spiro[3.5]nonane |

This table presents hypothetical analogues to demonstrate the concept of introducing spirocyclic elements.

Derivatization of the Methanamine Group

The primary amine of the methanamine group is a common site for derivatization to explore further structure-activity relationships. This group can be involved in key hydrogen bonding or ionic interactions with the biological target. Modification of this group can alter a compound's basicity, lipophilicity, and potential for hydrogen bonding.

Common derivatizations include N-alkylation, N-acylation, and conversion to amides or sulfonamides. For instance, N-methylation or N-ethylation can increase lipophilicity and may fill a small hydrophobic pocket in the binding site. Acylation to form amides can introduce additional hydrogen bond acceptors and may alter the pharmacokinetic profile of the compound. The synthesis of various analogues with modified amine functionalities is a standard approach in medicinal chemistry to optimize the properties of a lead compound. nih.gov

The following table provides examples of derivatives of the methanamine group.

| Compound | Methanamine Derivatization |

| Analogue 11 | N-methyl |

| Analogue 12 | N,N-dimethyl |

| Analogue 13 | N-acetyl |

| Analogue 14 | N-phenylsulfonyl |

This table presents hypothetical derivatives of the methanamine group for illustrative purposes.

Amide and Sulfonamide Analogues

The conversion of the primary amine of (1-(2-Bromophenyl)cyclobutyl)methanamine to amide and sulfonamide functionalities introduces a significant change in the molecule's electronic and steric properties. These modifications replace the basic amine with a neutral, hydrogen-bond-donating and -accepting group, which can lead to a different set of interactions with biological targets.

Amide Analogues: The formation of an amide by reacting the primary amine with a carboxylic acid or its derivative (e.g., an acyl chloride) is a common strategy in medicinal chemistry. The resulting amide can act as a hydrogen bond donor (via the N-H) and acceptor (via the C=O). The nature of the R group in the acyl moiety (R-C(O)-) can be varied to explore different binding pockets of a target protein. For instance, aromatic or heterocyclic rings can be introduced to probe for additional hydrophobic or pi-stacking interactions. General studies on amide derivatives have highlighted their wide range of biological activities. nih.gov

Sulfonamide Analogues: Similarly, sulfonamides can be prepared by reacting the primary amine with a sulfonyl chloride. The sulfonamide group is a strong hydrogen bond donor and acceptor and is known to be a bioisostere for other functional groups in various drug classes. The geometry of the sulfonamide group is tetrahedral, which can influence the spatial arrangement of its substituents and their interaction with a receptor. The R group of the sulfonyl moiety (R-S(O)₂-) offers a vector for chemical modification to optimize potency and selectivity. The broad utility of sulfonamides in medicinal chemistry is well-documented. nih.gov

A review of synthetic strategies for related compounds, such as YC-1 analogues, demonstrates the feasibility of N-substitution and the introduction of various functional groups to modulate biological activity. nih.gov

Table 2: Potential Amide and Sulfonamide Analogues of this compound

| Analogue Type | General Structure | Key Features | Potential for SAR Exploration |

| Amide | Neutral, H-bond donor/acceptor | Variation of the R group (alkyl, aryl, heteroaryl) can probe different binding pockets. | |

| Sulfonamide | Tetrahedral geometry, strong H-bond donor/acceptor | Variation of the R group can influence electronic properties and spatial orientation for target binding. |

Note: The structures in this table represent general classes of derivatives. Specific biological data for these analogues of this compound is not currently available in public literature.

Molecular Interactions and Pharmacological Target Exploration Molecular Level

Ligand-Receptor Binding Studies (e.g., Kappa Opioid Receptor, Serotonin Transporter, Histamine-3 Receptors)

Ligand-Receptor Binding Studies (e.g., Kappa Opioid Receptor, Serotonin Transporter, Histamine-3 Receptors)

Ligand-receptor binding studies are crucial for determining the affinity of a compound for specific receptor proteins. These studies often utilize techniques such as radioligand binding assays to quantify this interaction. The affinity is typically expressed as a dissociation constant (Kd) or an inhibition constant (Ki), where a lower value indicates a stronger binding affinity.

A comprehensive search of scientific literature and public databases reveals no available data from ligand-receptor binding studies for (1-(2-Bromophenyl)cyclobutyl)methanamine at key targets such as the Kappa Opioid Receptor, the Serotonin Transporter (SERT), or Histamine-3 (H3) receptors.

Radioligand binding assays are a widely used and robust method to characterize the interaction between a ligand and its target receptor. hxchem.net This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the target receptor. By measuring the amount of radioligand bound to the receptor in the presence and absence of the compound being tested, researchers can determine the test compound's binding affinity. hxchem.net Saturation experiments can determine the receptor density (Bmax) and the affinity of the radioligand (Kd), while competition assays determine the affinity (Ki) of an unlabeled test compound.

Despite the utility of this technique, there are no published reports of radioligand binding assays being conducted to profile the receptor affinity of this compound.

Competitive binding experiments are a specific type of radioligand assay used to determine the binding affinity of an unlabeled compound (the competitor) by measuring its ability to displace a labeled ligand from a receptor. In these experiments, a fixed concentration of radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity for the receptor.

There is currently no publicly available data from competitive binding experiments to define the affinity of this compound for any specific receptors.

Enzymatic Interactions and Inhibition Studies

Investigating a compound's interaction with enzymes is another critical step in pharmacological profiling. This can reveal if the compound acts as an inhibitor, activator, or substrate for specific enzymes, which can be central to its therapeutic effect or metabolic profile.

Interaction with Amine Oxidases

Amine oxidases, such as monoamine oxidases (MAO-A and MAO-B), are important enzymes involved in the metabolism of neurotransmitters. Inhibitors of these enzymes have therapeutic applications in the treatment of depression and neurodegenerative disorders like Parkinson's disease. Studies to determine a compound's interaction with these enzymes typically measure the rate of enzymatic activity in the presence of the test compound to determine its inhibitory potency (IC50).

A review of the available scientific literature indicates that no studies have been published detailing the interaction of this compound with amine oxidases.

Modulators of Specific Enzyme Pathways

There is no research data available in the public domain regarding the activity of this compound as a modulator of any specific enzyme pathways.

Allosteric Modulation Mechanisms of Action

Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site. This binding can alter the receptor's conformation, thereby modifying the binding or efficacy of the endogenous ligand. Positive allosteric modulators (PAMs) enhance the effect of the primary ligand, while negative allosteric modulators (NAMs) reduce it. This mechanism offers the potential for more subtle and selective therapeutic interventions compared to direct agonists or antagonists.

There is no information in the published scientific literature to suggest that this compound functions as an allosteric modulator at any receptor.

Computational and Theoretical Studies of 1 2 Bromophenyl Cyclobutyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost, making it a popular choice for studying molecules of pharmaceutical interest.

For (1-(2-Bromophenyl)cyclobutyl)methanamine, DFT calculations can predict its reactivity and kinetic stability. This is often achieved by analyzing the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, with a larger gap generally indicating higher stability and lower chemical reactivity.

Furthermore, DFT can be used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom of the methanamine group is expected to be an electron-rich site, while the hydrogen atoms of the amine group would be electron-poor. The bromine atom, with its high electronegativity, would also represent a region of negative potential. These insights are crucial for predicting how the molecule might interact with other molecules or biological targets.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.2 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 2.1 D |

Note: The data in this table is hypothetical and for illustrative purposes.

Hartree-Fock (HF) is an ab initio method that provides a foundational approach to solving the electronic Schrödinger equation for a given molecule. While generally less accurate than DFT for electronic properties due to its neglect of electron correlation, HF methods are highly effective for predicting the equilibrium geometry of molecules.

Geometry optimization using HF involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. This process iteratively adjusts the bond lengths, bond angles, and dihedral angles of this compound until a stable conformation is reached. The resulting optimized geometry provides a realistic three-dimensional representation of the molecule in its most stable state.

Table 2: Hypothetical Optimized Geometrical Parameters of this compound from HF Calculations

| Parameter | Value |

| C-N Bond Length | 1.47 Å |

| C-Br Bond Length | 1.91 Å |

| C-C-N Bond Angle | 110.5° |

| C-C-Br Bond Angle | 120.2° |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.

The presence of rotatable bonds in this compound, particularly around the cyclobutyl ring and the methanamine group, allows it to adopt various conformations. MD simulations can explore these different spatial arrangements by simulating the motion of the atoms over a period of time.

By analyzing the trajectory of an MD simulation, it is possible to construct an energy landscape that maps the potential energy of the molecule as a function of its conformational coordinates. This landscape reveals the most stable, low-energy conformations and the energy barriers between them. Such an analysis is crucial for understanding which shapes the molecule is likely to adopt in a solution or a biological environment.

Table 3: Hypothetical Low-Energy Conformers of this compound from MD Simulations

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

| 1 (Global Minimum) | 0.00 | C-C-C-N: 175° |

| 2 | 1.25 | C-C-C-N: 65° |

| 3 | 2.10 | C-C-C-N: -70° |

Note: The data in this table is hypothetical and for illustrative purposes.

To investigate the potential biological activity of this compound, molecular docking simulations can be employed. This technique predicts the preferred orientation of a ligand when bound to a protein target. The process involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function.

A successful docking study can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. For this compound, the amine group could act as a hydrogen bond donor, while the bromophenyl ring could engage in hydrophobic or halogen bonding interactions. These predictions can guide the design of more potent and selective molecules.

Table 4: Hypothetical Docking Results of this compound with a Putative Protein Target

| Parameter | Value |

| Binding Affinity | -7.8 kcal/mol |

| Key Interacting Residues | Tyr122, Phe290, Asp121 |

| Types of Interactions | Hydrogen bond with Asp121, Pi-pi stacking with Tyr122 |

Note: The data in this table is hypothetical and for illustrative purposes.

Advanced Electronic Structure Analysis

Beyond DFT and HF, more advanced methods can provide deeper insights into the electronic structure of this compound. Techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the topology of the electron density, precisely defining atomic charges and the nature of chemical bonds. Natural Bond Orbital (NBO) analysis is another powerful tool that can reveal details about charge transfer, hyperconjugation, and other electronic interactions within the molecule. These methods offer a more nuanced understanding of the factors governing the molecule's structure, stability, and reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding interactions within a molecule. It provides a localized, Lewis-like picture of molecular structure by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic significance of these interactions is evaluated using second-order perturbation theory. This analysis reveals the extent of electron delocalization from a filled bonding or lone pair orbital to an empty anti-bonding orbital, which is crucial for understanding hyperconjugation and resonance effects that stabilize the molecule. For this compound, NBO analysis could provide insights into the stability conferred by interactions between the nitrogen lone pair, the cyclobutyl ring bonds, and the orbitals of the bromophenyl group. However, no published data is available to quantify these interactions.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

Typically, colors are used to represent different potential values: red often indicates regions of negative potential (high electron density), which are prone to electrophilic attack, while blue signifies regions of positive potential (low electron density or electron deficiency), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, an MEP map would likely show a negative potential around the nitrogen atom of the amine group due to its lone pair of electrons, and around the bromine atom. Positive potential might be expected on the hydrogen atoms of the amine group. This information is invaluable for predicting how the molecule might interact with other molecules and its potential reactivity sites. As no specific studies have been published, a visual map or detailed analysis of the MEP for this compound cannot be provided.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions are a powerful tool for complementing experimental data and aiding in structure elucidation.

Predicted NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the level of theory, the basis set used, and the consideration of solvent effects. For this compound, predicted NMR data would provide the chemical shifts for each unique hydrogen and carbon atom in the molecule, helping to assign the signals in an experimental spectrum. Without published computational results, a table of predicted chemical shifts cannot be generated.

Predicted IR Spectra: Theoretical IR spectra are obtained by calculating the vibrational frequencies of a molecule and their corresponding intensities. These calculations can help identify the characteristic vibrational modes associated with specific functional groups. For the target compound, predicted IR spectroscopy could identify stretching and bending frequencies for the N-H bonds of the amine, C-H bonds of the aromatic and cyclobutyl groups, C-N bond, C-Br bond, and the aromatic C=C bonds. No such theoretical data is currently available in the literature for this specific molecule.

Derivatization and Functionalization for Advanced Research

Coupling Reactions for Complex Molecule Synthesis

The 2-bromophenyl moiety of (1-(2-Bromophenyl)cyclobutyl)methanamine is a key functional handle for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. These reactions enable the synthesis of a diverse array of complex molecules.

One of the most powerful methods for forming carbon-carbon bonds is the Suzuki-Miyaura coupling . This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This method is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov For instance, coupling this compound with various arylboronic acids could lead to the synthesis of biaryl derivatives, which are common motifs in pharmacologically active compounds. libretexts.orgrsc.org The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. nih.gov

Another important transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing complex aryl amines. chemspider.com While the primary amine on the cyclobutane (B1203170) moiety could potentially interfere, it can be protected during the reaction. This would allow for the introduction of a second, different amine group at the 2-position of the phenyl ring, leading to novel diamine structures. The choice of phosphine (B1218219) ligands is crucial for the success of this reaction, with bulky, electron-rich ligands often providing the best results. nih.govorganic-chemistry.org Microwave-assisted Buchwald-Hartwig reactions have been shown to significantly reduce reaction times and improve yields. nih.gov

The Sonogashira coupling provides a route to synthesize aryl alkynes by reacting the aryl bromide with a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The resulting alkynyl derivatives of this compound can serve as versatile intermediates for further transformations or as components of functional materials. nih.gov Room-temperature Sonogashira couplings have been developed using specific catalyst systems, offering milder conditions for sensitive substrates. organic-chemistry.org

Table 1: Potential Palladium-Catalyzed Coupling Reactions for this compound

| Reaction | Coupling Partner | Bond Formed | Potential Product Class |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | C-C | Biaryl derivatives |

| Buchwald-Hartwig Amination | R₂NH | C-N | Aryl amines |

| Sonogashira Coupling | R-C≡CH | C-C(sp) | Aryl alkynes |

Prodrug and Pro-Probe Design Strategies

Prodrug design is a well-established strategy to improve the physicochemical and pharmacokinetic properties of biologically active compounds. researchgate.netnih.gov The primary amine of this compound is an ideal functional group for prodrug derivatization.

One common approach is the formation of amide prodrugs . By reacting the primary amine with a carboxylic acid, an amide bond is formed. This can be designed to be cleaved by endogenous enzymes, such as amidases, to release the active parent amine. nih.gov The choice of the carboxylic acid can be used to tune the lipophilicity and solubility of the prodrug. For example, derivatization with amino acids can target specific transporters. nih.gov

Another strategy involves the creation of carbamate prodrugs . These are formed by reacting the amine with an acyloxyalkyl chloroformate, resulting in (acyloxy)alkyl carbamates. These prodrugs are designed to be cleaved by esterases, which triggers a spontaneous decomposition to release the parent amine. nih.gov This approach can circumvent the enzymatic stability issues sometimes observed with simple amide prodrugs.

Pro-probes are inactive precursors of molecular probes that become active upon a specific biological or chemical trigger. Similar to prodrugs, the primary amine can be masked with a trigger-responsive group. For example, the amine could be acylated with a moiety that is selectively cleaved by an enzyme overexpressed in a particular disease state, leading to the localized release and activation of a fluorescent or imaging agent.

Table 2: Potential Prodrug Strategies for the Primary Amine of this compound

| Prodrug Linkage | Activating Stimulus | Advantages |

| Amide | Amidases | Tunable properties, potential for targeted delivery |

| (Acyloxy)alkyl Carbamate | Esterases | Circumvents amide stability issues, triggered release |

Bioconjugation Techniques for Molecular Probes

Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein, antibody, or nucleic acid, to create a molecular probe for research or diagnostic purposes. The primary amine of this compound serves as a nucleophilic handle for various bioconjugation reactions.

A widely used method for labeling biomolecules is through the formation of a stable amide bond between the primary amine of the compound and a carboxylic acid on the biomolecule. This reaction is typically facilitated by a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS) to form a more stable active ester.

Alternatively, the amine can be reacted with isothiocyanates to form a stable thiourea (B124793) linkage. This reaction is efficient and proceeds under mild conditions, making it suitable for sensitive biomolecules.

For attachment to biomolecules containing aldehyde or ketone groups, reductive amination can be employed. The primary amine first forms an imine or Schiff base with the carbonyl group, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.

The choice of bioconjugation technique depends on the nature of the biomolecule, the desired properties of the resulting probe, and the reaction conditions tolerated by the biomolecule. Through these techniques, this compound derivatives can be incorporated into larger biological systems to study their interactions and mechanisms of action.

Potential Research Applications General, Non Clinical

Chemical Biology Tool Development

Chemical biology tools are small molecules designed to study and manipulate biological systems. The development of such tools often requires scaffolds that provide precise three-dimensional arrangements of functional groups. The cyclobutane (B1203170) core of (1-(2-Bromophenyl)cyclobutyl)methanamine offers a rigid framework that can be used to develop conformationally restricted molecules. lifechemicals.com This is advantageous for creating highly specific probes, inhibitors, or labeling agents.

The subject compound possesses three key features for tool development:

The Cyclobutane Scaffold : This strained ring system provides a unique spatial arrangement of substituents that is distinct from more common scaffolds like cyclohexane (B81311) or cyclopentane. nih.gov This novelty can be exploited to access new chemical space in tool design.

The Bromophenyl Group : The bromine atom can serve as a versatile chemical handle. It can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to attach fluorophores, affinity tags (like biotin), or other reporter groups. This functionalization is key to creating probes for imaging or pull-down assays.

The Methanamine Group : The primary amine is a common site for conjugation. It can be readily acylated or alkylated to link the molecule to peptides, resins for affinity chromatography, or other biomolecules, further enhancing its utility as a modular chemical tool. chemistryviews.org

Preclinical Candidate Exploration for Receptor Ligands

The search for new drugs often involves identifying molecules that can bind with high affinity and selectivity to specific biological receptors. The cyclobutane moiety is an emerging motif in medicinal chemistry for this purpose. nih.govchemenu.com Its rigid structure helps to lock a molecule into a specific conformation, which can reduce off-target binding and improve potency by presenting functional groups to a receptor in an optimal orientation. lifechemicals.com

A patent for cyclobutyl amine derivatives has described their utility as histamine-3 receptor ligands, demonstrating the value of this scaffold in targeting neurological receptors. google.com The structure of this compound contains the key pharmacophoric elements—a constrained ring system and an amine—that are common in receptor ligands.

The potential for this compound as a starting point for ligand discovery is based on:

Bioisosterism : The cyclobutane ring can serve as a bioisosteric replacement for other groups, such as a phenyl ring or a gem-dimethyl group, often with improvements in physicochemical properties like metabolic stability. nih.govnih.gov

Receptor Interaction : The amine group is a key hydrogen bond donor and can be protonated to form critical electrostatic interactions with acidic residues (like aspartic acid) in receptor binding pockets, a common feature in many G-protein coupled receptors. nih.gov The bromophenyl group can engage in hydrophobic or halogen-bonding interactions, potentially conferring selectivity for a specific receptor subtype. nih.gov The exploration of such compounds could lead to the identification of novel ligands for receptors like dopamine (B1211576) or histamine (B1213489) receptors. google.comnih.gov

Table 1: Predicted Physicochemical Properties of this compound

This table presents computational predictions for key molecular properties relevant to medicinal chemistry.

| Property | Predicted Value | Reference |

| Molecular Weight | 240.14 g/mol | chemscene.com |

| LogP | 2.8295 | chemscene.com |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Scaffold Development for Material Science (e.g., Non-Linear Optical Properties)

Beyond biological applications, strained ring systems are of interest in material science. The unique electronic and structural properties of cyclobutane derivatives can be harnessed to create novel materials. For instance, some cyclobutane derivatives have been investigated for their application in producing stress-responsive polymers. lifechemicals.com

The structure of this compound suggests potential as a building block for advanced materials:

Non-Linear Optics (NLO) : NLO materials are crucial for technologies like optical data storage and telecommunications. Their properties often arise from molecules that have a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. While the subject compound is not itself a classic NLO chromophore, it serves as a scaffold. The amine group can act as a donor, and the bromophenyl ring can be functionalized via cross-coupling reactions to install powerful electron-accepting groups, creating a "push-pull" system. The cyclobutane ring would serve as a rigid, non-conjugated linker, influencing the three-dimensional organization and packing of the chromophores in a solid-state material.

Chiral Materials : If synthesized in an enantiomerically pure form, chiral cyclobutane derivatives can be used to build chiral polymers or self-assembling systems for applications in asymmetric catalysis or chiral separations. researchgate.netacs.org The defined stereochemistry of the cyclobutane core can direct the formation of higher-order structures. researchgate.net

Table 2: Comparison of Cycloalkane Ring Properties

This table highlights the distinct properties of the cyclobutane ring compared to its common homologues.

| Cycloalkane | Strain Energy (kcal/mol) | C-C Bond Length (Å) | Conformation | Reference |

| Cyclopropane | 28.1 | 1.53 | Planar | nih.gov |

| Cyclobutane | 26.3 | 1.55 | Puckered/Folded | nih.gov |

| Cyclopentane | 7.1 | 1.54 | Envelope/Twist | nih.gov |

| Cyclohexane | 0 | 1.54 | Chair/Boat | nih.gov |

Future Research Directions and Unexplored Avenues for 1 2 Bromophenyl Cyclobutyl Methanamine

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of complex molecules like (1-(2-Bromophenyl)cyclobutyl)methanamine presents an opportunity for the application of green chemistry principles. Future research should prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.

Current synthetic strategies for similar phenylcycloalkylmethylamine derivatives often involve multi-step processes that may utilize hazardous reagents and generate significant waste. A forward-looking approach would focus on:

Catalytic Methods: Exploring novel catalytic systems, such as those employing earth-abundant metals, could lead to more sustainable and cost-effective syntheses. For instance, advancements in palladium and copper-catalyzed cross-coupling reactions could be adapted for the construction of the bromophenyl-cyclobutane linkage.

Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, improve safety, and facilitate easier scale-up, while minimizing solvent usage and waste generation.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could provide high stereoselectivity and reduce the environmental impact associated with traditional chemical methods.

A patent related to phenylcycloalkylmethylamine derivatives outlines general synthetic methods that could serve as a starting point for the development of more sustainable alternatives for this compound. google.com

Comprehensive Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) Modeling

Chemoinformatics and QSAR modeling are powerful tools for predicting the physicochemical properties and biological activities of novel compounds, thereby accelerating the drug discovery process. scienceforecastoa.comyoutube.com For this compound, these computational approaches can provide valuable insights even in the absence of extensive experimental data.

Future research in this area should involve:

Descriptor Calculation and Property Prediction: A thorough in silico analysis could be conducted to calculate a wide range of molecular descriptors for this compound. These descriptors, which include electronic, steric, and lipophilic parameters, can be used to predict its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

QSAR Model Development: By comparing the computed descriptors of this compound with those of structurally related compounds with known biological activities, it may be possible to build predictive QSAR models. nih.gov These models could help to identify potential therapeutic targets and guide the design of more potent and selective derivatives. The cyclobutane (B1203170) moiety itself is recognized as an underrepresented but attractive three-dimensional scaffold in drug discovery. nih.gov

Multi-Target Ligand Design

The complexity of many diseases has spurred interest in the development of multi-target ligands, which can modulate multiple biological targets simultaneously to achieve a synergistic therapeutic effect. The structure of this compound, with its distinct phenyl and cyclobutylamine (B51885) moieties, makes it an intriguing candidate for development as a multi-target agent.

Future research could explore:

Scaffold Hopping and Fragment-Based Design: The cyclobutane ring can serve as a rigid scaffold to present pharmacophoric groups in a well-defined spatial orientation. nih.gov By exploring different substitution patterns on both the phenyl ring and the cyclobutane core, it may be possible to design derivatives that interact with multiple, distinct biological targets.

Computational Target Prediction: Advanced computational algorithms can be used to screen this compound against a panel of known protein structures to identify potential binding partners. This approach can help to generate hypotheses about its potential therapeutic applications and guide experimental validation.

Exploration of Stereoisomer-Specific Research Activities

This compound possesses a chiral center at the carbon atom of the cyclobutane ring to which the aminomethyl and bromophenyl groups are attached. This means the compound can exist as a pair of enantiomers. It is well-established in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities, pharmacokinetic profiles, and toxicities.

Therefore, a crucial avenue for future research is the investigation of the stereoisomer-specific properties of this compound. This would involve:

Stereoselective Synthesis or Chiral Resolution: The development of synthetic methods that produce the individual enantiomers in high purity is a prerequisite for studying their differential effects. Alternatively, racemic mixtures could be separated using chiral chromatography techniques.

Pharmacological and Toxicological Profiling of Enantiomers: Once isolated, each enantiomer should be independently evaluated for its biological activity and toxicity. This will determine if one enantiomer is more potent or has a better safety profile than the other, or if they have qualitatively different effects. A patent covering related structures notes the existence of optically active isomers and their potential for differential activity. google.com

The exploration of stereoisomer-specific activities is a critical step in the preclinical development of any chiral drug candidate and represents a significant area for future investigation for this compound.

Q & A

Basic: What are the optimal synthetic routes for (1-(2-Bromophenyl)cyclobutyl)methanamine, and how can reaction conditions be adjusted to improve yield?

The synthesis typically involves cyclobutane ring formation followed by bromophenyl group introduction. Key methods include:

- Friedel-Crafts alkylation : Reacting 2-bromobenzyl chloride with cyclobutane precursors under Lewis acid catalysis (e.g., AlCl₃) .

- Buchwald-Hartwig amination : Coupling brominated intermediates with cyclobutylmethanamine using palladium catalysts .

To optimize yield, adjust solvent polarity (e.g., DMF for higher solubility) and temperature (80–100°C for faster kinetics). Monitor purity via HPLC (retention time ~8.2 min) .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of this compound?

Overlaps in aromatic (δ 7.2–7.8 ppm) and cyclobutyl protons (δ 2.5–3.5 ppm) can be resolved using:

- 2D NMR (HSQC, HMBC) : Correlate protons to adjacent carbons, distinguishing bromophenyl substituents from cyclobutyl signals .

- Deuterated solvent screening : Use DMSO-d₆ to sharpen peaks vs. CDCl₃ for better resolution of amine protons (δ 1.8–2.2 ppm) .

Basic: What in vitro assays are suitable for initial screening of biological activity?

- Receptor binding assays : Radioligand displacement studies on neurotransmitter transporters (e.g., NET, SERT) due to structural similarity to norepinephrine reuptake inhibitors .

- Enzyme inhibition screens : Test against monoamine oxidases (MAO-A/B) at 10–100 µM concentrations, using fluorometric assays .

Advanced: How can computational methods predict the compound’s interaction with biological targets?

- Molecular docking : Simulate binding to NET (PDB: 4MM4) with AutoDock Vina; prioritize poses with hydrogen bonds to Asp75 and hydrophobic contacts with Phe72 .

- QSAR modeling : Train models on cyclobutylamine analogs to correlate logP (experimental: ~3.0) with membrane permeability .

Basic: What safety protocols are critical during handling and storage?

- PPE : Use nitrile gloves and fume hoods to avoid inhalation (vapor pressure: 0.01 mmHg at 25°C) .

- Storage : Keep in amber vials at –20°C under nitrogen to prevent amine oxidation; monitor degradation via TLC (Rf = 0.4 in EtOAc/hexane) .

Advanced: How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

- Metabolic stability : Assess hepatic microsomal clearance (e.g., t₁/₂ < 30 min in rat liver S9 fractions) to explain reduced in vivo efficacy .

- Plasma protein binding : Measure unbound fraction via equilibrium dialysis; >95% binding may limit bioavailability .

Basic: What analytical techniques confirm compound purity, and how are thresholds set?

- HPLC-MS : Require ≥95% purity (UV detection at 254 nm) and correct m/z ([M+H]⁺ = 255.0) .

- Elemental analysis : Accept ≤0.4% deviation from theoretical C, H, N values (C₁₁H₁₃BrN: C 57.41%, H 5.70%, N 6.09%) .

Advanced: How do structural modifications (e.g., fluorination) alter pharmacological properties?

- Fluorine substitution : Replace bromine with F to enhance metabolic stability (CYP450 resistance) but reduce lipophilicity (ΔlogP = –0.8) .

- Cyclobutyl ring expansion : Compare to cyclopentyl analogs; smaller rings increase steric hindrance, reducing off-target binding (e.g., 10-fold selectivity for σ1 over σ2 receptors) .

Basic: What are common impurities in synthesis, and how are they removed?

- Byproducts : Unreacted 2-bromophenyl precursors (retain in silica gel chromatography, Rf = 0.7 vs. 0.4 for product) .

- Oxidation products : Methanamine to nitro derivatives; mitigate via argon sparging and BHT antioxidant (0.1% w/w) .

Advanced: How can cryo-EM or X-ray crystallography elucidate the compound’s binding mode?

- Co-crystallization : Soak NET crystals (2.5 Å resolution) with 5 mM compound; identify bromophenyl π-stacking with Tyr152 .

- Density maps : Compare ligand-free vs. bound states using Phenix.refine; validate with Fo–Fc omit maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.